3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
“3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities . They are found in naturally occurring compounds and display numerous chemical, biological, agrochemical, and pharmacological properties .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The exact molecular structure would require more specific information or advanced analytical techniques to determine.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the available resources, pyrazoles are known to participate in a variety of chemical reactions due to their versatile structure .Scientific Research Applications
Structural Analysis and Synthesis
- The synthesis of pyrazole derivatives, including 3-(4-Ethyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, demonstrates regiospecificity and structural complexity. These compounds engage extensively in hydrogen bonding, with some forming unique mixed solvates in their crystal structures. This highlights their potential for detailed structural analysis and application in crystallography (Kumarasinghe, Hruby, & Nichol, 2009).
Pharmacological Activities
- Pyrazole derivatives have shown a range of pharmacological activities, including antibacterial and anticoagulant properties. The synthesis and characterization of these compounds reveal their potential in drug discovery and development for various therapeutic applications (Reddy & Rao, 2006).
Renewable Chemical Sources
- Research into the heterocyclization of compounds like this compound from renewable sources, such as levulinic acid, is gaining attention. This approach is significant for the development of environmentally friendly and sustainable chemical processes (Flores et al., 2014).
Antimicrobial and Antimycobacterial Activity
- Synthesized compounds incorporating the pyrazole structure have been evaluated for their antimicrobial and antimycobacterial activities. This underscores their potential application in developing new antimicrobial agents (.. R.V.Sidhaye et al., 2011).
Antitumor and Antioxidant Activities
- Pyrazole derivatives, including those related to this compound, have been synthesized and evaluated for their antitumor and antioxidant activities. Such research is crucial in the ongoing search for new anticancer and antioxidant agents (Metwally, Abdelrazek, & Eldaly, 2016).
Future Directions
Properties
IUPAC Name |
3-(4-ethyl-3,5-dimethylpyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-9-7(2)11-12(8(9)3)6-5-10(13)14/h4-6H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWRQOTQSSHRKNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N(N=C1C)CCC(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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